Dual CA + ALP Target Engagement vs. Single-Target Standard Inhibitors
ALP/Carbonic anhydrase-IN-1 (Compound 1e) inhibits five therapeutically relevant targets—CA-II, CA-IX, CA-XII, b-TNAP, and c-IAP—within a single molecule, whereas acetazolamide targets only CA isoforms and levamisole/L-phenylalanine target only ALP isoforms [1]. Quantitatively, 1e delivers IC50 values of 0.44 µM (CA-II), 1.61 µM (CA-IX), 0.51 µM (CA-XII), 0.32 µM (b-TNAP), and 0.10 µM (c-IAP) in the same in vitro assay system [1]. No single-agent standard inhibitor achieves measurable activity across all five targets [1].
| Evidence Dimension | Number of relevant enzyme targets inhibited at IC50 < 2 µM |
|---|---|
| Target Compound Data | 5 targets inhibited (CA-II, CA-IX, CA-XII, b-TNAP, c-IAP) |
| Comparator Or Baseline | Acetazolamide: 3 (CA-II, CA-IX, CA-XII only); Levamisole: 1 (b-TNAP only); L-phenylalanine: 1 (c-IAP only) |
| Quantified Difference | 1e covers 5 targets vs. 3 (AZM) or 1 (ALP standards) |
| Conditions | In vitro fluorimetric / spectrophotometric inhibition assays; recombinant human CA isoforms and purified ALP enzymes; n=3 [1] |
Why This Matters
For laboratories modeling pathological mineral deposition, a single molecule with validated dual CA/ALP coverage reduces experimental variables and supply-chain complexity compared to combining two or more single-target inhibitors that may not have matched pharmacokinetics.
- [1] Alrokayan S, Hussain T, Alamery S, et al. [1,8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. BMC Chemistry. 2023;17:142. doi:10.1186/s13065-023-01052-8 View Source
